3,4-Dimethoxybenzylmagnesium chloride
CAS No.: 108071-30-3
Cat. No.: VC20745232
Molecular Formula: C9H11ClMgO2
Molecular Weight: 210.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108071-30-3 |
|---|---|
| Molecular Formula | C9H11ClMgO2 |
| Molecular Weight | 210.94 g/mol |
| IUPAC Name | magnesium;4-methanidyl-1,2-dimethoxybenzene;chloride |
| Standard InChI | InChI=1S/C9H11O2.ClH.Mg/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |
| Standard InChI Key | BOFBWQHYPPKCDS-UHFFFAOYSA-M |
| SMILES | COC1=C(C=C(C=C1)[CH2-])OC.[Mg+2].[Cl-] |
| Canonical SMILES | COC1=C(C=C(C=C1)[CH2-])OC.[Mg+2].[Cl-] |
Introduction
Chemical Structure and Properties
Structural Features
3,4-Dimethoxybenzylmagnesium chloride consists of a benzene ring with methoxy groups at positions 3 and 4, a methylene group connecting the ring to magnesium, and a chloride counterion. The chemical formula can be represented as (3,4-(CH₃O)₂C₆H₃CH₂)MgCl. The carbon-magnesium bond is highly polarized, with the carbon bearing partial negative charge, which accounts for its nucleophilic reactivity.
Physical Properties
As a Grignard reagent, 3,4-dimethoxybenzylmagnesium chloride is typically prepared and used in solution form, most commonly in ethereal solvents such as tetrahydrofuran (THF) or diethyl ether. The physical properties of this compound can be inferred from its precursor, 3,4-dimethoxybenzyl chloride, with appropriate considerations for the changes resulting from magnesium insertion.
Table 1: Comparative Physical Properties
Stability Considerations
Like all Grignard reagents, 3,4-dimethoxybenzylmagnesium chloride is highly sensitive to air, moisture, and protic compounds. The carbon-magnesium bond readily undergoes protonolysis upon exposure to water or alcohols, yielding 3,4-dimethoxytoluene and magnesium salts. Based on the storage requirements for the precursor compound, which must be kept "under inert gas (nitrogen or Argon) at 2-8°C" , the Grignard reagent requires even more stringent handling conditions to maintain its integrity.
Synthesis Methods
Direct Preparation from 3,4-Dimethoxybenzyl Chloride
The conventional method for preparing 3,4-dimethoxybenzylmagnesium chloride involves the direct reaction of 3,4-dimethoxybenzyl chloride with magnesium metal in an anhydrous ethereal solvent. The reaction follows the general mechanism for Grignard formation:
3,4-(CH₃O)₂C₆H₃CH₂Cl + Mg → 3,4-(CH₃O)₂C₆H₃CH₂MgCl
This reaction typically requires activation of the magnesium surface, which can be achieved through various methods including the addition of a small amount of iodine, dibromoethane, or mechanical activation of the magnesium surface. The reaction proceeds exothermically once initiated and requires controlled temperature conditions to prevent side reactions.
Alternative Synthetic Approaches
Several alternative approaches can be employed for the preparation of 3,4-dimethoxybenzylmagnesium chloride:
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Preparation from 3,4-dimethoxybenzyl bromide, which may offer enhanced reactivity due to the weaker carbon-bromine bond
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Metal-halogen exchange reactions using preformed organometallic reagents
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Directed metalation of 3,4-dimethoxytoluene using strong bases followed by transmetalation
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Use of activated magnesium sources such as Rieke magnesium or ultrasound-activated magnesium
Each method offers specific advantages in terms of yield, reaction conditions, and the presence of potential side products, allowing synthetic chemists to select the most appropriate approach based on specific requirements.
Reactivity Profile
General Reactivity as a Grignard Reagent
The reactivity of 3,4-dimethoxybenzylmagnesium chloride is primarily governed by the nucleophilic character of the carbon-magnesium bond. This reactivity allows the compound to participate in numerous synthetic transformations, including:
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Addition to carbonyl compounds (aldehydes, ketones, esters, acid chlorides)
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Carboxylation reactions with carbon dioxide
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Reaction with nitriles to form ketones after hydrolysis
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Reaction with epoxides leading to alcohol formation
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Transmetalation reactions with transition metal complexes
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Reactions with heteroatom electrophiles (sulfur, phosphorus, silicon)
Applications in Synthetic Chemistry
The 3,4-dimethoxy substitution pattern is prevalent in numerous natural products and pharmaceutically active compounds, making 3,4-dimethoxybenzylmagnesium chloride a valuable synthetic tool in these fields.
Table 2: Applications of 3,4-Dimethoxybenzylmagnesium Chloride in Organic Synthesis
| Reaction Type | Product Class | Potential Applications |
|---|---|---|
| Addition to aldehydes | Secondary alcohols | Synthesis of natural product precursors |
| Addition to ketones | Tertiary alcohols | Building blocks for complex molecule synthesis |
| Carboxylation | 3,4-Dimethoxyphenylacetic acids | Precursors for alkaloid synthesis |
| Transmetalation | Pd complexes for cross-coupling | Formation of complex carbon frameworks |
| CO₂ insertion reactions | Carboxylic acid derivatives | Green chemistry applications |
| Conjugate additions | β-substituted carbonyl compounds | Pharmaceutical intermediates |
Of particular relevance is the potential application in palladium-catalyzed carboxylation reactions, where "MgCl₂ facilitates the direct insertion of CO₂ into the PdII−C bond by stabilizing the PdII-CO₂ adduct" . This suggests that 3,4-dimethoxybenzylmagnesium chloride could be valuable in sustainable carbon dioxide fixation chemistry to produce functionalized carboxylic acids.
Analytical Characterization
Spectroscopic Analysis
The characterization of 3,4-dimethoxybenzylmagnesium chloride typically employs various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can detect the benzylic protons adjacent to the magnesium atom, which typically show an upfield shift compared to the precursor chloride. ¹³C NMR reveals characteristic shifts for the carbon attached to magnesium, while ²⁵Mg NMR can provide direct evidence of magnesium incorporation.
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Infrared (IR) Spectroscopy: The C-Mg stretching vibration and characteristic patterns for the 3,4-dimethoxy substitution can be observed.
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Mass Spectrometry: Typically performed on derivatized products after quenching the Grignard reagent, as the intact compound is too reactive for direct analysis.
Chemical Analysis
Quantitative analysis of 3,4-dimethoxybenzylmagnesium chloride solutions typically employs titration methods:
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Titration with alcohols in the presence of indicators like 1,10-phenanthroline
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Hydrolysis followed by acid-base titration of the resulting magnesium hydroxide
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Measurement of released alkane volume upon controlled hydrolysis
| Hazard Category | Details | Precautionary Measures |
|---|---|---|
| Flammability | Ethereal solutions are highly flammable | Work in fume hood, avoid ignition sources |
| Reactivity | Violently reactive with water, alcohols, acids | Handle under inert atmosphere using Schlenk techniques |
| Toxicity | Likely toxic via multiple routes | Avoid all exposure, use appropriate PPE |
| Storage | Unstable at ambient conditions | Store under inert gas at low temperature |
| Waste disposal | Requires special procedures | Quench carefully with isopropanol before disposal |
All operations involving 3,4-dimethoxybenzylmagnesium chloride should be conducted by trained personnel using appropriate equipment including glove boxes or Schlenk lines, with personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats.
Current Research and Future Perspectives
Current research involving 3,4-dimethoxybenzylmagnesium chloride and related Grignard reagents focuses on several areas:
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Development of milder preparation methods to enhance functional group compatibility
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Application in sustainable chemistry, particularly in CO₂ fixation reactions
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Stereoselective transformations using chiral catalysts or additives
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Flow chemistry applications for safer handling and improved scalability
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Novel synthetic applications in pharmaceutical and natural product synthesis
The unique electronic properties conferred by the 3,4-dimethoxy substitution pattern continue to make this Grignard reagent valuable in complex molecule synthesis, particularly for compounds containing the veratrole moiety.
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